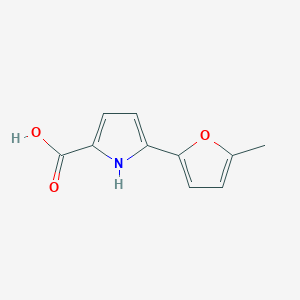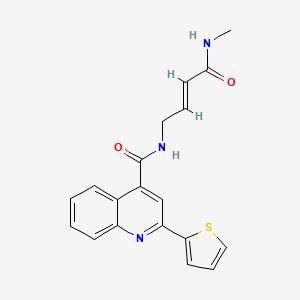
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C19H17N3O2S and its molecular weight is 351.42. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
The compound has been involved in studies focusing on the synthesis and reactivity of related quinoline derivatives. For instance, Aleksandrov, Zablotskii, and El’chaninov (2020) explored the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide and its subsequent conversion to various derivatives, demonstrating the compound's versatility in organic synthesis (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Potential in Cancer Research
Research by Mudududdla et al. (2015) indicates that derivatives of the compound may have applications in cancer research, specifically in overcoming chemoresistance in cancer cells. Their study found that certain quinoline and thiophene-2-carboxamide derivatives showed potential in inhibiting angiogenesis and P-glycoprotein efflux pumps, which are crucial in drug resistance mechanisms in cancer cells (Mudududdla et al., 2015).
Radioligand Potential
Matarrese et al. (2001) investigated quinoline-2-carboxamide derivatives as potential radioligands for peripheral benzodiazepine type receptors, highlighting their possible use in diagnostic imaging, particularly in positron emission tomography (PET) (Matarrese et al., 2001).
Photocatalytic and Magnetic Properties
Li et al. (2020) conducted a study involving a quinoline–imidazole–monoamide ligand, related to the compound , to develop octamolybdate-based complexes. These complexes showed promising electrocatalytic activities and potential in photocatalytic degradation of organic dyes, indicating the compound's relevance in material science and environmental applications (Li et al., 2020).
Antimicrobial Applications
Research by Moussaoui et al. (2021) on novel quinoline carboxamides, which are structurally related to the compound, revealed potential antibacterial and antifungal properties. This suggests the compound's potential use in developing new antimicrobial agents (Moussaoui et al., 2021).
properties
IUPAC Name |
N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-20-18(23)9-4-10-21-19(24)14-12-16(17-8-5-11-25-17)22-15-7-3-2-6-13(14)15/h2-9,11-12H,10H2,1H3,(H,20,23)(H,21,24)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSHNVWJPMZZCS-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

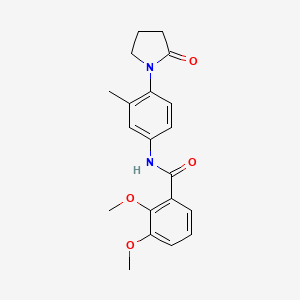
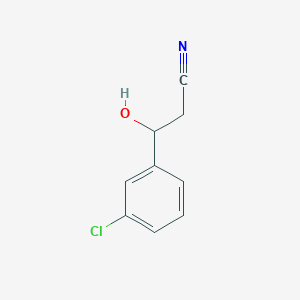
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)piperidine-4-carboxamide hydrochloride](/img/structure/B2421951.png)

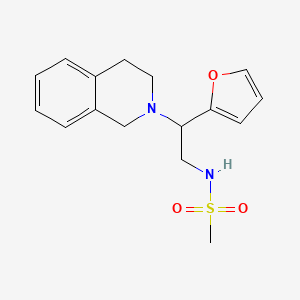


![4-{5-[(Methoxycarbonyl)methylthio]-1,3,4-oxadiazol-2-yl}benzoic acid](/img/structure/B2421959.png)

![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid](/img/structure/B2421963.png)

![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine hydrochloride](/img/no-structure.png)
